N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide
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Overview
Description
N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound with a unique structure that includes a benzodioxaphosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps, starting with the preparation of the benzodioxaphosphorin ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-Dimethyl-6-amino-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide .
Scientific Research Applications
N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorus atom can form bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another nitro-containing compound with different structural features.
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: A related compound with a similar benzodioxaphosphorin ring but different substituents.
Uniqueness
N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is unique due to its specific combination of functional groups and the presence of both a nitro group and a phosphorus-sulfur bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
CAS No. |
99300-64-8 |
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Molecular Formula |
C9H11N2O4PS |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
N,N-dimethyl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C9H11N2O4PS/c1-10(2)16(17)14-6-7-5-8(11(12)13)3-4-9(7)15-16/h3-5H,6H2,1-2H3 |
InChI Key |
CAXSOCSELKTOFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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